methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate
CAS No.: 429624-46-4
Cat. No.: VC21457145
Molecular Formula: C16H17NO3
Molecular Weight: 271.31g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 429624-46-4 |
|---|---|
| Molecular Formula | C16H17NO3 |
| Molecular Weight | 271.31g/mol |
| IUPAC Name | methyl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)-2-methylbenzoate |
| Standard InChI | InChI=1S/C16H17NO3/c1-10-8-13(9-18)12(3)17(10)15-7-5-6-14(11(15)2)16(19)20-4/h5-9H,1-4H3 |
| Standard InChI Key | RFHOSFSEXNNOFX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC=CC(=C2C)C(=O)OC)C)C=O |
| Canonical SMILES | CC1=CC(=C(N1C2=CC=CC(=C2C)C(=O)OC)C)C=O |
Introduction
Chemical Properties
Physical Properties
The physical properties of the compound are summarized in Table 1 below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.31 g/mol |
| Solubility | Not available |
| Melting Point | Not reported |
| Boiling Point | Not reported |
These properties indicate that further experimental characterization may be required to fully understand its physical behavior under different conditions.
Chemical Reactivity
The presence of functional groups such as the formyl group (-CHO) and methyl ester (-COOCH) enhances the compound's reactivity. The formyl group is particularly significant for nucleophilic addition reactions, while the ester group can participate in hydrolysis or transesterification reactions.
Synthesis Pathways
Challenges in Synthesis
The synthesis of such complex molecules often faces challenges such as:
-
Regioselectivity during substitution reactions.
-
Stability of intermediates under reaction conditions.
-
Purification of the final product to achieve high purity levels.
Applications
Pharmaceutical Applications
Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate has potential applications in drug development due to its structural features:
-
The pyrrole moiety is known for its biological activity and is often found in bioactive natural products.
-
The formyl group can serve as a precursor for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties.
Role in Organic Synthesis
The compound can act as an intermediate in organic synthesis:
-
Its functional groups make it suitable for constructing more complex molecules.
-
It can be used as a building block for synthesizing dyes or materials with specific optical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume